RJR-2403, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or metanicotine, is a synthetic nicotinic agonist initially developed as a potential therapeutic for neurodegenerative diseases. [, ] It demonstrates high selectivity for central nervous system (CNS) nAChRs, particularly the α4β2 subtype, compared to peripheral nAChRs. [, ] This selectivity makes RJR-2403 a valuable tool for investigating the role of α4β2 nAChRs in various CNS functions, including cognition, learning, memory, and pain perception.
Synthesis Analysis
N-Methylation: Racemic nornicotine is reacted with methyl iodide in the presence of n-butyllithium at -70°C, yielding racemic nicotine. []
Ring-opening: The pyrrolidine ring of nicotine is opened using ethyl chloroformate, producing (E)-N-methyl-N-ethyloxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine. [, ] This step involves HCl elimination during heating under reduced pressure.
Hydrolysis: The N-carbamoyl group is removed via acidic hydrolysis with concentrated hydrochloric acid, ultimately yielding RJR-2403 (metanicotine). []
A deuterated analogue, (E)-N-[methyl-d3]-4-(3-pyridinyl)-3-buten-1-amine, can be synthesized using a similar procedure, replacing methyl iodide with [methyl-d3]iodomethane in the first step. []
Molecular Structure Analysis
RJR-2403 possesses a tertiary amine group connected to a 3-pyridinyl group through a butene chain. [] The double bond in the butene chain adopts the E configuration, distinguishing it from its Z isomer. [] This specific configuration plays a crucial role in its binding affinity and selectivity for the α4β2 nAChR subtype. []
Chemical Reactions Analysis
The chemical reactions primarily studied with RJR-2403 involve its binding to nAChRs, particularly the α4β2 subtype. [, , ] Studies also explored its interactions with other neurotransmitter systems, like the nitric oxide (NO) pathway. [, ]
RJR-2403 can form salts with various anions, including hydroxybenzoate. [, ] These salts are utilized for purifying RJR-2403 and potentially for developing pharmaceutically acceptable formulations. [, ]
Mechanism of Action
RJR-2403 acts as an agonist at nAChRs, specifically targeting the α4β2 subtype with high selectivity. [, , ] Binding to α4β2 nAChRs leads to their activation, causing influx of cations, depolarization of neurons, and subsequent downstream signaling events. [, , ] This activation can modulate various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability. [, , ]
Applications
Neurodegenerative diseases: RJR-2403 was initially investigated for its potential therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases due to its cognitive-enhancing properties. [, , ]
Cognition and memory: Numerous studies investigated RJR-2403's impact on learning and memory processes, showing its ability to enhance cognitive performance in various animal models. [, , , , , , ]
Pain perception: Research explored the analgesic effects of RJR-2403, demonstrating its ability to reduce pain sensitivity in various pain models. [, , ]
Respiratory control: Studies explored the role of RJR-2403 in modulating respiratory patterns, highlighting its potential effects on breathing regulation. [, ]
Drug discrimination: RJR-2403 has been used in drug discrimination studies to investigate its subjective effects and compare them to nicotine. [, ]
Positron emission tomography (PET) studies: Carbon-11 labeled RJR-2403 ([11C]RJR-2403) has been utilized in PET studies to investigate the distribution and kinetics of this compound in the brain. []
Future Directions
Developing subtype-selective nAChR agonists: Further exploration of RJR-2403's binding mode and structural features could facilitate the development of more selective nAChR agonists with improved therapeutic potential and reduced side effects. []
Investigating long-term effects: Studying the chronic effects of RJR-2403 on various physiological systems, including potential impact on receptor desensitization and upregulation, would provide valuable insights into its long-term safety and efficacy. []
Exploring interactions with other neurotransmitter systems: Examining how RJR-2403 interacts with other neurotransmitter pathways, beyond the cholinergic system, would provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications. [, ]
Developing novel drug delivery methods: Exploring alternative delivery methods for RJR-2403, such as intranasal or buccal administration, could offer improved bioavailability and therapeutic benefits. []
Compound Description: (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine, also known as metanicotine, is a nicotinic agonist structurally similar to nicotine. It displays selectivity for CNS nAChRs, particularly the α4β2 subtype, and exhibits cognitive-enhancing properties [, , , , ].
Relevance: Metanicotine shares a close structural resemblance and pharmacological profile with RJR-2403 [, , , , ]. Both compounds demonstrate CNS selectivity and act as agonists at the α4β2 nAChR subtype. The synthesis and evaluation of metanicotine analogs have provided valuable insights into the structure-activity relationships of nicotinic agonists, contributing to the development of compounds like RJR-2403.
Acetylcholine (ACh)
Relevance: Acetylcholine serves as the endogenous ligand for nAChRs, the primary target of RJR-2403 [, , ]. Understanding the effects of acetylcholine at different nAChR subtypes helps elucidate the pharmacological actions of RJR-2403 and its potential therapeutic implications.
Dihydro-β-erythroidine (DHβE)
Relevance: DHβE serves as a pharmacological tool to confirm the involvement of the α4β2 nAChR subtype in the actions of RJR-2403 [, , , , , , , ]. Its ability to block the effects of RJR-2403 supports the characterization of RJR-2403 as a selective α4β2 nAChR agonist.
Methyllycaconitine (MLA)
Relevance: MLA is used to differentiate the actions of RJR-2403 from those mediated by the α7 nAChR subtype [, , , , , ]. The lack of significant antagonism by MLA suggests that RJR-2403 exerts its effects primarily through α4β2 nAChRs, rather than the α7 subtype.
Hexamethonium
Relevance: Hexamethonium is employed to distinguish between the central and peripheral effects of RJR-2403 [, , , ]. Its ability to block the actions of RJR-2403 in certain studies supports the compound's CNS selectivity, as hexamethonium's primary action is on peripheral nAChRs.
PNU-282987
Relevance: PNU-282987 is utilized to differentiate between the actions of RJR-2403 and those mediated by the α7 nAChR subtype [, , ]. The distinct effects of PNU-282987 and RJR-2403 in various studies highlight their selective activation of different nAChR subtypes.
3-(2,4-Dimethoxybenzylidene)-anabaseine (DMXB)
Compound Description: 3-(2,4-Dimethoxybenzylidene)-anabaseine (DMXB) is a partial agonist selective for the α7 nAChR subtype []. It is used to study the functional properties and pharmacological modulation of α7 receptors.
Relevance: DMXB provides insights into the complex pharmacology of nAChRs, particularly regarding agonist-induced inhibition. While not directly interacting with RJR-2403, research on DMXB and its effects on receptor desensitization [] contributes to a broader understanding of nAChR function, which is relevant to understanding the actions of RJR-2403.
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
Relevance: Δ⁹-THC is used to study the potential interaction between nicotinic and cannabinoid systems in the context of cerebellar ataxia [, , ]. Research has shown that RJR-2403 can attenuate Δ⁹-THC-induced ataxia, suggesting a functional interplay between these two systems.
Sodium Nitroprusside (SNP)
Relevance: SNP is employed to explore the role of NO signaling in the effects of RJR-2403 []. The enhancement of RJR-2403's actions by SNP suggests that NO may be a downstream mediator of its effects.
S-Methylisothiourea (SMT)
Relevance: SMT is utilized to investigate the involvement of NO signaling in the actions of RJR-2403 []. The reduction of RJR-2403's effects by SMT suggests that NO, potentially derived from iNOS, plays a role in mediating its actions.
Isoliquiritigenin
Relevance: Isoliquiritigenin is used to explore the role of the NO-cGMP signaling pathway in the actions of RJR-2403 []. The enhancement of RJR-2403's effects by isoliquiritigenin further supports the involvement of this signaling cascade in mediating its actions.
1H[1,2,4]Oxadiazolo-[4,3-a]quinoxalin-1-one (ODQ)
Relevance: ODQ is employed to further elucidate the involvement of the NO-cGMP signaling pathway in the effects of RJR-2403 []. The reduction of RJR-2403's actions by ODQ provides additional evidence supporting the significance of this pathway in mediating its actions.
Scopolamine
Relevance: Scopolamine is utilized to study the potential cognitive-enhancing effects of RJR-2403 [, ]. RJR-2403's ability to reverse scopolamine-induced amnesia highlights its potential as a cognitive enhancer.
Ethanol
Relevance: Ethanol is utilized to study the potential interaction between nicotinic and GABAergic/glutamatergic systems in the context of cerebellar ataxia [, ]. Research has shown that RJR-2403 can attenuate ethanol-induced ataxia, suggesting a functional interplay between these systems and highlighting the potential role of nicotinic agonists in modulating ethanol's effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Proxibarbal is a member of barbiturates. Proxibarbal is a derivative of barbiturates, which has been used to treat migraines. Proxibarbal was approved in France but was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia.
PRP-194, CAS#596085-87-9, has a chemical name 5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine, is a useful precursor for chemical synthesis of bioactive molecules and dyes. There is no formal name for this chemical. For the convenience of communication, we temporally called it as PRP-194, in which PRP is originated from PyRrolo[2,3-b]Pyridine, and 194 is originated from its molecule weight 194.
Proxyphylline is an oxopurine. Proxyphylline is a methylxanthine and derivative of theophylline. Proxyphylline relaxes smooth muscles, particularly bronchial muscles. This xanthine most likely exerts its effect by inhibiting cAMP or cGMP phosphodiesterases, thereby increasing levels of the second messenger cAMP or cGMP intracellularly. Other mode of actions include an adenosine antagonistic effect on the activity of CD4 lymphocytes and mediator release from mast cells thereby decreasing lung sensitivity to allergens and other substances that cause inflammation. Proxyphylline also acts as a CNS stimulant and exerts a positive chronotropic and inotropic effect on the heart.
BMI1/RING1A and BMI1/RNF2 are E3 ubiquitin ligase complexes that mediate the monoubiquitination of histone 2A (H2A). This is an essential function of polycomb repressive complex 1 (PRC1). PRT4165 is an inhibitor of the ubiquitin ligase activity of PRC1.2,3 It blocks BMI1/RING1A self-ubiquitination (IC50 = 3.9 µM), as well as polyubiquitination of topoisomerase 2α in cells. PRT4165 inhibits ubiquitination of H2A by either RNF2 or RING1. Through these actions, PRT4165 prevents the accumulation of detectable ubiquitin at DNA double-strand breaks, the retention of response proteins around breaks, and the repair of breaks. PRT4165 is a small molecule inhibitor of polycomb repressive complex 1, which inhibits ubiquitin signaling at DNA double-strand breaks. PRT4165 is a potent inhibitor of PRC1-mediated H2A ubiquitylation in vivo and in vitro. The drug also inhibits the accumulation of all detectable ubiquitin at sites of DNA double-strand breaks (DSBs), the retention of several DNA damage response proteins in foci that form around DSBs, and the repair of the DSBs.